An In-Depth Technical Guide to 2-(Bromomethyl)-3-methylpyridine hydrobromide
An In-Depth Technical Guide to 2-(Bromomethyl)-3-methylpyridine hydrobromide
Introduction and Strategic Overview
2-(Bromomethyl)-3-methylpyridine hydrobromide is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and complex organic synthesis. As a pyridine derivative, it belongs to a class of compounds that are prevalent in a vast array of bioactive molecules and functional materials. The strategic placement of a reactive bromomethyl group at the 2-position, adjacent to a methyl group at the 3-position, renders it a versatile and valuable building block.
This guide provides a comprehensive technical overview of 2-(Bromomethyl)-3-methylpyridine hydrobromide, covering its fundamental chemical properties, a validated synthesis protocol, characteristic reactivity, and critical safety considerations. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent to leverage its synthetic potential effectively.
Physicochemical Properties and Structural Analysis
The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. 2-(Bromomethyl)-3-methylpyridine hydrobromide is typically a solid at room temperature, a characteristic imparted by its ionic salt form, which enhances its stability and simplifies handling compared to the free base.
Core Data Summary
A compilation of the essential physicochemical data for this compound is presented below. This information is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 2-(bromomethyl)-3-methylpyridine;hydrobromide | [][2] |
| CAS Number | 1189920-82-8 | [] |
| Molecular Formula | C₇H₉Br₂N | [][2] |
| Molecular Weight | 266.96 g/mol | [][2] |
| Appearance | Typically an off-white to pale yellow solid | Inferred from similar compounds |
| Canonical SMILES | CC1=C(N=CC=C1)CBr.Br | [] |
| InChI Key | SHPPTUCLKVAONH-UHFFFAOYSA-N | [] |
Structural Insights and Reactivity Implications
The structure of 2-(Bromomethyl)-3-methylpyridine hydrobromide is key to its reactivity. The molecule consists of a pyridine ring substituted with a methyl group and a bromomethyl group. The hydrobromide salt form means the pyridine nitrogen is protonated, forming a pyridinium ion.
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Electrophilic Carbon Center : The carbon atom of the bromomethyl (-CH₂Br) group is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the adjacent bromine atom and the electron-deficient pyridinium ring.
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Benzylic-like Reactivity : This position is analogous to a benzylic position, meaning the C-Br bond is activated towards nucleophilic substitution reactions. The stability of the potential carbocation intermediate is enhanced by the aromatic pyridine system.
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Steric Influence : The adjacent methyl group at the 3-position can exert a moderate steric influence, potentially affecting the kinetics of reactions at the bromomethyl center. This is a critical consideration when selecting nucleophiles or designing reaction conditions.
Synthesis and Purification Protocol
The synthesis of 2-(Bromomethyl)-3-methylpyridine hydrobromide is most logically achieved via the selective radical bromination of 2,3-dimethylpyridine, followed by salt formation. This approach is favored for its regioselectivity and use of common laboratory reagents.
Conceptual Synthesis Workflow
The diagram below outlines the logical flow from the starting material to the final, purified product.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Each step includes justifications for the chosen reagents and conditions.
Materials:
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2,3-Dimethylpyridine
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether (anhydrous)
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Hydrogen bromide solution (e.g., 48% in water or HBr in acetic acid)
Procedure:
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Radical Bromination:
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To a solution of 2,3-dimethylpyridine (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.0-1.1 eq).
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Causality: NBS is the reagent of choice for selective allylic and benzylic bromination, minimizing side reactions on the aromatic ring. CCl₄ is a classic solvent for radical reactions.
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Add a catalytic amount of AIBN (0.02-0.05 eq).
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Causality: AIBN acts as a radical initiator, which upon heating, generates radicals to initiate the chain reaction.
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Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface.
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-
Work-up and Isolation of the Free Base:
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Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of fresh CCl₄.
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Combine the filtrates and wash with saturated NaHCO₃ solution to neutralize any remaining acidic byproducts, followed by a brine wash.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Trustworthiness: This standard aqueous work-up ensures the removal of impurities, providing a clean crude product for the next step. The resulting product is the free base, 2-(bromomethyl)-3-methylpyridine, which may be an oil.
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-
Hydrobromide Salt Formation:
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Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen bromide (1.0 eq) dropwise with stirring. A precipitate will form immediately.
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Causality: The hydrobromide salt is significantly less soluble in non-polar solvents like diethyl ether than the free base, causing it to precipitate. This step also serves as a purification method, as non-basic impurities will remain in solution.
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Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
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-
Purification:
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Collect the solid precipitate by vacuum filtration.
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Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.
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Dry the product under vacuum to yield 2-(Bromomethyl)-3-methylpyridine hydrobromide as a solid. The purity can be assessed by melting point and NMR spectroscopy.
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Chemical Reactivity and Mechanistic Pathways
The primary utility of 2-(Bromomethyl)-3-methylpyridine hydrobromide in synthesis is as an electrophile in nucleophilic substitution reactions. It readily reacts with a wide range of nucleophiles to introduce the 3-methylpyridin-2-ylmethyl moiety into a target molecule.
Nucleophilic Substitution Reactions
The reaction proceeds via an SN1 or SN2 mechanism depending on the nucleophile, solvent, and reaction conditions. The activated C-Br bond is the reactive site.
Caption: General pathway for nucleophilic substitution reactions.
Common Nucleophiles and Resulting Products:
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Amines (R-NH₂): Form secondary or tertiary amines, crucial for building ligands and bioactive compounds.
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Thiols (R-SH): Yield thioethers, a common linkage in medicinal chemistry.
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Alcohols/Phenols (R-OH): Produce ethers under basic conditions.
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Carboxylates (R-COO⁻): Form ester linkages.
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Azides (N₃⁻): Lead to the formation of azides, which are precursors to amines or can be used in "click" chemistry.
The closely related 2-(bromomethyl)pyridine hydrobromide is known to be used in the preparation of chemosensors, benzoxazin-4-ones, and various triazole derivatives, illustrating the broad applicability of this reaction type[3][4].
Applications in Research and Drug Development
As a functionalized heterocyclic building block, 2-(Bromomethyl)-3-methylpyridine hydrobromide is an invaluable intermediate.
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Scaffold Decoration: In drug discovery, core molecular scaffolds are often "decorated" with various functional groups to optimize their pharmacological properties (e.g., potency, selectivity, ADME). This reagent provides a robust method for introducing the 3-methyl-2-picolyl group.
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Ligand Synthesis: The pyridine nitrogen and the newly installed functionality can act as a bidentate chelation site for metal ions, making it a valuable precursor for creating ligands for catalysis or metal-based therapeutics.
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Agrochemicals: Pyridine-based structures are common in modern pesticides and herbicides. This intermediate can be used in the synthesis of novel agrochemicals[5][6].
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Based on data from structurally similar compounds, 2-(Bromomethyl)-3-methylpyridine hydrobromide must be handled as a hazardous substance.[7]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure exposed skin is covered.
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Respiratory Protection: Use only in a well-ventilated chemical fume hood.[7]
-
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Handling and Storage:
-
First Aid Measures:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
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Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734720, 2-(Bromomethyl)pyridine hydrobromide. PubChem. Retrieved from [Link]
-
Angene Chemical. (2024, November 11). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220832, 2-Bromo-3-methylpyridine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Eureka. Retrieved from [Link]
Sources
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- 3. 2-(溴甲基)吡啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
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